molecular formula C18H15F3N2O4S B028247 Desfluoro Bicalutamide CAS No. 90357-05-4

Desfluoro Bicalutamide

Cat. No.: B028247
CAS No.: 90357-05-4
M. Wt: 412.4 g/mol
InChI Key: GDXNOJUTJPBYEC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desfluoro Bicalutamide, like its parent compound Bicalutamide, is a non-steroidal anti-androgen . Its primary target is the androgen receptor . Androgen receptors play a crucial role in the development and progression of prostate cancer by mediating the effects of androgens, which are hormones that stimulate the growth of normal and malignant prostatic tissue .

Mode of Action

This compound acts by competing with androgens for the binding of androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, thereby inhibiting the growth of normal and malignant prostatic tissue .

Biochemical Pathways

It is known that the drug’s action leads toapoptosis or programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

Bicalutamide, the parent compound of this compound, is known to be slowly and saturably absorbed . It has a long plasma elimination half-life and accumulates about 10-fold in plasma during daily administration . Bicalutamide metabolites, including this compound, are excreted almost equally in urine and feces with little or no unchanged drug excreted in urine . Bicalutamide is cleared almost exclusively by metabolism, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .

Result of Action

The binding of this compound to androgen receptors inhibits the growth of normal and malignant prostatic tissue . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer . In addition, the drug’s action results in apoptosis, leading to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability can be affected by the patient’s metabolic state, which can be influenced by factors such as diet, age, and overall health . Furthermore, the drug’s efficacy and stability can be influenced by the pH and temperature of the environment in which it is stored . The use of bicalutamide has been considered to result in insignificant environmental risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Bicalutamide involves multiple steps. One common method includes the reaction of phenylthiol with sodium hydride in tetrahydrofuran to form N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[phenylthio]-2-hydroxy-2-methylpropanamide . This intermediate is then subjected to further reactions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of solvents like tetrahydrofuran and reagents such as sodium hydride .

Chemical Reactions Analysis

Types of Reactions

Desfluoro Bicalutamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert sulfides to sulfoxides or sulfones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Desfluoro Bicalutamide is primarily used in scientific research as an impurity standard for Bicalutamide . Its applications include:

Comparison with Similar Compounds

Similar Compounds

    Bicalutamide: A nonsteroidal antiandrogen used in prostate cancer treatment.

    Flutamide: Another nonsteroidal antiandrogen with similar applications.

    Nilutamide: A nonsteroidal antiandrogen used in combination with surgical castration for prostate cancer treatment.

Uniqueness

Desfluoro Bicalutamide is unique in its structure due to the absence of a fluorine atom compared to Bicalutamide. This structural difference can influence its chemical properties and biological activity . Compared to other antiandrogens, this compound is primarily studied as an impurity rather than a therapeutic agent .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S/c1-17(25,11-28(26,27)14-5-3-2-4-6-14)16(24)23-13-8-7-12(10-22)15(9-13)18(19,20)21/h2-9,25H,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXNOJUTJPBYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90357-05-4
Record name Desfluoro bicalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoro bicalutamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESFLUORO BICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15LQ88H10F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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